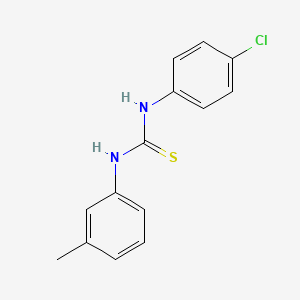![molecular formula C11H12F3NO2 B5823514 N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
N-[2-(trifluoromethoxy)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(trifluoromethoxy)phenyl]butanamide: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethoxy)aniline and butanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(trifluoromethoxy)aniline is dissolved in an appropriate solvent like dichloromethane. Butanoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The mixture is stirred for several hours at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.
科学的研究の応用
N-[2-(trifluoromethoxy)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[2-(trifluoromethyl)phenyl]butanamide
- N-[2-(methoxy)phenyl]butanamide
- N-[2-(fluoromethoxy)phenyl]butanamide
Uniqueness
N-[2-(trifluoromethoxy)phenyl]butanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound.
特性
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-2-5-10(16)15-8-6-3-4-7-9(8)17-11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVYJQGUSLWBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)

![(E)-N-[(E)-(4-methylphenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B5823452.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)

![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)


![4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)

![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
